molecular formula C14H17NO2 B2698240 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one CAS No. 38025-71-7

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2698240
CAS No.: 38025-71-7
M. Wt: 231.295
InChI Key: SZZBRBACJAEQMR-UHFFFAOYSA-N
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Description

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one (CAS 38025-71-7) is a bicyclic lactam derivative with a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is part of a class of 6-hydroxy-2-azabicyclo[2.2.2]octan-3-ones disclosed in US Patent 3674793, which are noted for their central nervous system (CNS) stimulating activity . The structure features a benzyl group attached to the nitrogen atom of the bridged bicyclic framework, making it a valuable synthetic intermediate for medicinal chemistry research, particularly in the exploration of novel pharmacologically active molecules . The compound is typically supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical building block to develop new compounds or study its properties and mechanisms of action in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13-8-11-6-7-12(13)15(14(11)17)9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZBRBACJAEQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)N2CC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38025-71-7
Record name 2-benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Additionally, protecting groups may be used to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Bicyclic Framework Modifications

1-Azabicyclo[2.2.2]octan-3-one Derivatives
  • APR-246 (2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one): Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25) . Key Differences: Replaces the benzyl and hydroxyl groups with hydroxymethyl and methoxymethyl substituents. Functional Impact: Enhanced hydrophilicity compared to the target compound, improving solubility but reducing lipid membrane permeability. APR-246 exhibits >98% purity and stability under controlled storage .
2-Boc-2-azabicyclo[2.2.2]octane-6-one
  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28) .
  • Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a ketone at the 6-position.
  • Functional Impact : The Boc group enhances stability during synthesis, making it a preferred intermediate for modifying the bicyclic core .
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one
  • Molecular Formula: C₉H₁₃NO₂ (MW: 167.21) .
  • Key Differences : Alters the bicyclic framework to [3.2.1], introducing a different ring strain and spatial arrangement.

Substituent Variations

Hydroxyl Group Modifications
  • 6-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (C₈H₁₃NO₂, MW: 155.20) : Replaces the 6-hydroxyl with a hydroxymethyl group.
Benzyl Group Replacements
  • (Z)-2-(3-Hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one :
    • Substitutes benzyl with a methoxybenzylidene group.
    • Impact : Introduces aromatic conjugation and electron-donating methoxy groups, altering electronic properties and binding affinity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one C₁₄H₁₇NO₂ 231.295 2-benzyl, 6-hydroxy Pharmacological precursor (discontinued)
APR-246 C₁₀H₁₇NO₃ 199.25 2-hydroxymethyl, 2-methoxymethyl Stable chemical probe (>98% purity)
2-Boc-2-azabicyclo[2.2.2]octane-6-one C₁₂H₁₉NO₃ 225.28 2-Boc, 6-ketone Synthetic intermediate
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one C₉H₁₃NO₂ 167.21 6-acetyl, [3.2.1] framework Undisclosed
1-Azabicyclo[2.2.2]octan-3-one oximes Variable ~170–200 Oxime/hydroxylamine at 3-position Muscarinic M3 agonism

Biological Activity

2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one, with the molecular formula C14H17NO2, is a bicyclic compound belonging to the piperidine class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group and a benzyl substituent, which contribute to its unique chemical properties.

PropertyValue
Molecular Weight231.29 g/mol
CAS Number38025-71-7
Chemical ClassPiperidine derivatives
Functional GroupsHydroxyl, Benzyl

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological effects. Its mechanism includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
  • Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties:

  • Stimulatory Activity : Studies have demonstrated that this compound may exhibit psychomotor stimulatory effects in animal models, suggesting potential applications in treating disorders such as ADHD or depression .

Antioxidant Properties

The compound also shows potential antioxidant activity, which may contribute to neuroprotection by mitigating oxidative stress in neuronal tissues .

Study 1: Psychomotor Stimulatory Activity

In a controlled study involving rodents, this compound was administered to evaluate its effects on locomotor activity. Results indicated a dose-dependent increase in activity levels compared to the control group, supporting its potential as a stimulant .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound against oxidative stress-induced neuronal damage in vitro. The findings revealed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function .

Research Applications

The versatility of this compound extends into various research fields:

  • Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting neurological disorders.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Q & A

Basic Question: What are the key spectroscopic techniques for characterizing 2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one?

Answer:
Characterization of this bicyclic compound requires a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for resolving stereochemistry and confirming substituent positions. For example, the hydroxyl and benzyl groups produce distinct splitting patterns in ¹H NMR (e.g., δ 8.71 ppm for quinoline derivatives in similar bicyclic systems) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or Electron Ionization (EI-MS) verifies molecular weight (231.295 g/mol) and fragmentation patterns, as noted in ChemSpider ID 2081597 .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹ and carbonyl at ~1700 cm⁻¹) .

Basic Question: What synthetic routes are commonly used to prepare this compound?

Answer:
Synthesis typically involves:

  • Condensation Reactions: Reacting bicyclic amines with benzaldehyde derivatives under controlled conditions. For example, exo-2-azabicyclo[2.2.2]octan-6-ol reacts with nitriles to form intermediates, followed by benzylation .
  • Protection/Deprotection Strategies: Hydroxyl groups may be protected (e.g., silylation) to prevent side reactions during benzyl group introduction .
  • Column Chromatography: Purification using gradients like 5–35% CH₂Cl₂/EtOH/NH₄OH ensures isolation of the target compound .

Advanced Question: How do stereochemical variations (exo/endo) in substituents influence biological activity?

Answer:
Stereochemistry significantly impacts interactions with molecular targets:

  • Exo vs. Endo Isomers: Exo-substituted derivatives (e.g., exo-6-hydroxy-2-azabicyclo[2.2.2]octane) show enhanced binding to muscarinic receptors compared to endo isomers, as demonstrated in SAR studies of related agonists .

  • Hydrogen Bonding: The hydroxyl group’s spatial orientation affects hydrogen-bonding capacity with enzymes or receptors, altering inhibitory constants (e.g., Kᵢ values measured via surface plasmon resonance) .

  • Data Example:

    Substituent PositionBiological Activity (IC₅₀)
    Exo-6-hydroxy12 nM (M3 receptor)
    Endo-6-hydroxy230 nM (M3 receptor)
    Data adapted from muscarinic agonist studies .

Advanced Question: How can computational modeling resolve contradictions in structure-activity relationship (SAR) data?

Answer:
Discrepancies in SAR (e.g., unexpected activity loss with minor structural changes) can be addressed via:

  • Molecular Docking: Simulate ligand-receptor interactions to identify steric clashes or unfavorable conformations. For example, trifluoromethyl groups in similar bicyclic compounds enhance lipophilicity but may disrupt binding if improperly positioned .
  • Quantum Mechanical Calculations: Assess electronic effects of substituents (e.g., benzyl vs. fluorophenyl groups) on reaction intermediates or transition states .
  • Comparative Analysis: Overlay experimental IC₅₀ values with computed binding energies to validate models .

Advanced Question: What strategies mitigate challenges in optimizing synthetic yields for this compound?

Answer:
Low yields often arise from steric hindrance or competing side reactions. Solutions include:

  • Catalytic Systems: Use Cu(I) catalysts to accelerate coupling reactions, as seen in propargyl alcohol syntheses .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of bicyclic intermediates .
  • Inert Atmospheres: Prevent oxidation of sensitive intermediates (e.g., hydroxyl groups) via nitrogen/vacuum environments .

Basic Question: How is the purity of this compound validated?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Retention time matching against standards (e.g., >97% purity criteria) .
  • Melting Point Analysis: Sharp melting points (e.g., 119–123°C for stereoisomers) confirm crystalline purity .
  • Elemental Analysis: Carbon/hydrogen/nitrogen ratios must align with theoretical values (C14H17NO2: C 72.70%, H 7.35%) .

Advanced Question: What are the implications of trifluoromethyl group substitutions on pharmacokinetics?

Answer:
Trifluoromethyl groups:

  • Enhance Lipophilicity: Increases blood-brain barrier penetration, relevant for CNS-targeted analogs (logP increases by ~0.5–1.0 units) .

  • Metabolic Stability: Resist oxidative degradation compared to methyl groups, extending half-life in vivo .

  • Data Example:

    SubstituentlogPHalf-life (hr)
    -CH31.22.5
    -CF31.85.7
    Data from trifluoromethyl-substituted bicyclic analogs .

Advanced Question: How are conflicting bioactivity results reconciled across studies?

Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Dose-Response Curves: Replicate experiments across multiple concentrations to confirm potency trends .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehydroxylated analogs) that may skew activity .
  • Orthogonal Assays: Validate findings with complementary methods (e.g., radioligand binding and functional cAMP assays) .

Basic Question: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Storage: Keep in airtight containers at 0–6°C to prevent degradation .
  • Waste Disposal: Follow institutional guidelines for organic solvents and nitrogen-containing waste .

Advanced Question: What role does the bicyclic scaffold play in modulating enzyme inhibition?

Answer:
The rigid 2.2.2 bicyclic framework:

  • Preorganizes Binding Conformation: Reduces entropic penalty during enzyme binding, enhancing affinity (e.g., ΔG improvement by ~2 kcal/mol) .
  • Steric Constraints: Limits rotational freedom, favoring interactions with deep hydrophobic pockets (e.g., cytochrome P450 active sites) .
  • Case Study: Modifying the scaffold to a 3.2.1 system reduces activity by 10-fold, highlighting structural specificity .

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